4-(Bromomethyl)quinoline hydrobromide
Overview
Description
4-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Quinoline derivatives are generally known to interact with various biological targets such as dna, enzymes, and receptors .
Mode of Action
Bromomethyl groups in organic compounds are often involved in electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)quinoline hydrobromide can be synthesized through the bromination of quinoline. One common method involves reacting quinoline with bromomethane in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure controls to ensure optimal yields and safety. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azidoquinoline, thiocyanatoquinoline, and various amine derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: The major product is methylquinoline.
Scientific Research Applications
4-(Bromomethyl)quinoline hydrobromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloromethylquinoline: Similar in reactivity but has different electronic properties due to the chlorine atom.
4-Iodomethylquinoline: More reactive than the bromine derivative due to the larger atomic size of iodine.
Uniqueness
4-(Bromomethyl)quinoline hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the hydrobromide salt form enhances its solubility in water and other polar solvents .
Biological Activity
4-(Bromomethyl)quinoline hydrobromide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉Br₂N
- Molecular Weight : Approximately 302.99 g/mol
- Structure : The compound features a quinoline structure with a bromomethyl group at the fourth position, enhancing its reactivity and solubility in various solvents.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be relevant for drug development. Key areas of interest include:
- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and toxicity profiles .
- Antimicrobial Properties : Quinoline derivatives, including this compound, have shown selective antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria. Studies have demonstrated significant potency against certain bacterial strains, highlighting its potential as an antibacterial agent .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to possess significant cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new derivatives that may possess enhanced biological activities .
- Interaction with Biological Targets : Quinoline derivatives are known to interact with DNA, enzymes, and various receptors. This interaction can disrupt normal cellular functions and biochemical pathways, leading to therapeutic effects or toxicity .
Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytochrome P450 Inhibition Study
- Objective : To evaluate the inhibitory effect on CYP1A2.
- Findings : The compound demonstrated significant inhibition of CYP1A2 activity, suggesting potential implications for drug-drug interactions in clinical settings .
- Antimicrobial Activity Assessment
- Anticancer Activity Evaluation
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
4-(Chloromethyl)quinoline | C₁₀H₉ClN | Moderate antimicrobial activity |
6-(Bromomethyl)quinoline | C₁₀H₉Br₂N | Stronger cytochrome P450 inhibition |
4-(Methoxymethyl)quinoline | C₁₀H₉O₂N | Reduced anticancer efficacy |
7-(Bromomethyl)quinoline | C₁₀H₉Br₂N | Similar properties but different reactivity |
This table highlights the distinct biological activities associated with various quinoline derivatives based on their molecular structure.
Properties
IUPAC Name |
4-(bromomethyl)quinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKVBQETYSINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696104 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-28-7 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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